A Technical Guide to the Synthesis and Characterization of Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate
A Technical Guide to the Synthesis and Characterization of Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate
This document provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the synthesis, characterization, and application of Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate. This pyrimidine derivative is a valuable heterocyclic building block, primarily utilized as a versatile intermediate in the synthesis of complex bioactive molecules. Its utility stems from the strategically placed reactive chloro-group, which allows for facile derivatization.
| Property | Value |
| IUPAC Name | ethyl 6-chloro-2-methylpyrimidine-4-carboxylate |
| Molecular Formula | C₈H₉ClN₂O₂[1][2] |
| Molecular Weight | 200.62 g/mol [1][3][4] |
| CAS Number | 744253-37-0[2] |
| Appearance | Off-white to pale yellow solid (predicted) |
| Canonical SMILES | CCOC(=O)C1=CC(=NC(=N1)C)Cl[3] |
| InChIKey | BYRWXFDWTJXLBT-UHFFFAOYSA-N[1] |
Strategic Synthesis: A Rationale-Driven Approach
The synthesis of substituted pyrimidines is a cornerstone of heterocyclic chemistry. For the target compound, a robust and logical two-step approach is proposed, starting from readily available commercial reagents. This pathway involves a condensation reaction to construct the pyrimidine core, followed by a chlorination step.
Causality of the Synthetic Design: The chosen strategy is predicated on reliability and efficiency. The initial condensation of an amidine with a β-dicarbonyl equivalent is a classic and high-yielding method for forming the pyrimidine ring. The subsequent conversion of a hydroxyl group to a chloro group using phosphoryl chloride (POCl₃) is a standard, nearly quantitative transformation for heteroaromatic systems, providing the desired reactive handle for further chemistry.
Caption: Proposed two-step synthesis workflow for the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 6-hydroxy-2-methylpyrimidine-4-carboxylate
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Reagent Preparation: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (N₂).
-
Reaction Initiation: To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes.
-
Condensation: Add acetamidine hydrochloride (1.0 eq) to the reaction mixture in one portion.
-
Reflux: Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully neutralize the mixture with concentrated hydrochloric acid until the pH is ~6-7, which will cause the product to precipitate.
-
Isolation: Filter the resulting solid, wash with cold water and then a small amount of cold ethanol to remove impurities. Dry the white solid under vacuum. This intermediate is often of sufficient purity for the next step.
Step 2: Synthesis of Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate
-
Reaction Setup: In a fume hood, charge a round-bottom flask with the dried Ethyl 6-hydroxy-2-methylpyrimidine-4-carboxylate (1.0 eq) from the previous step.
-
Chlorination: Carefully add phosphoryl chloride (POCl₃) (5-10 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reflux: Heat the mixture to reflux (approx. 110 °C) and maintain for 3-4 hours. The solution should become clear.
-
Removal of Excess Reagent: After cooling, cautiously pour the reaction mixture onto crushed ice with vigorous stirring. This must be done slowly in a fume hood as the quenching of POCl₃ is highly exothermic and releases HCl gas.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a solvent system like ethanol/water or hexane/ethyl acetate to yield the final product as a crystalline solid.
Comprehensive Characterization: Structure Elucidation and Purity Verification
Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic techniques provides a complete picture of the molecular structure.
Caption: Standard workflow for the characterization of the final product.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Samples are typically dissolved in a deuterated solvent like CDCl₃ or DMSO-d₆.[5]
Representative ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.50 | Singlet | 1H | C5-H (pyrimidine) | Aromatic proton in an electron-deficient ring. |
| ~4.45 | Quartet | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl ester, split by the adjacent methyl group. |
| ~2.75 | Singlet | 3H | C2-CH₃ | Methyl group attached to the pyrimidine ring. |
| ~1.40 | Triplet | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester, split by the adjacent methylene group. |
Representative ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168.0 | C =O | Carbonyl carbon of the ethyl ester.[6] |
| ~165.0 | C 2-CH₃ | Pyrimidine carbon attached to the methyl group and two nitrogens. |
| ~162.0 | C 6-Cl | Pyrimidine carbon attached to the chlorine atom. |
| ~158.0 | C 4-COOEt | Pyrimidine carbon attached to the carboxylate group. |
| ~120.0 | C 5-H | Pyrimidine carbon bearing a hydrogen atom. |
| ~62.0 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl ester. |
| ~25.0 | C2-CH₃ | Methyl carbon attached to the ring. |
| ~14.0 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester. |
B. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight.
Expected Data (Electron Impact, EI)
| m/z | Assignment | Rationale |
| 200/202 | [M]⁺ | Molecular ion peak. The 3:1 intensity ratio of the two peaks is characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).[1] |
| 172/174 | [M - CO]⁺ | Loss of carbon monoxide from the ester. |
| 155/157 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical, a common fragmentation for ethyl esters.[7] |
| 127 | [M - OC₂H₅ - CO]⁺ | Subsequent loss of carbon monoxide. |
C. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
Representative Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~2980 | Medium | C-H stretch (alkyl) | C-H bonds of the methyl and ethyl groups.[8] |
| ~1735 | Strong | C=O stretch (ester) | Characteristic strong absorption for an ester carbonyl group.[9] |
| ~1580, 1550 | Strong-Medium | C=N, C=C stretch | Aromatic ring stretches of the pyrimidine core. |
| ~1250 | Strong | C-O stretch (ester) | Asymmetric C-O-C stretch of the ester. |
| ~780 | Medium | C-Cl stretch | Carbon-chlorine bond stretch. |
Safety and Handling
All chemical manipulations should be performed by trained personnel in a well-equipped laboratory.
-
Hazard Identification: While specific data for this compound is limited, related chloropyrimidines are classified as irritants to the skin, eyes, and respiratory system.[10] Some are harmful if swallowed and toxic to aquatic life.[11] Assume this compound has similar properties.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Engineering Controls: All operations, especially those involving phosphoryl chloride (POCl₃) and heating, must be conducted in a certified chemical fume hood to avoid inhalation of corrosive vapors and fumes.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Applications in Drug Discovery and Medicinal Chemistry
Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate is not typically an end-product but rather a key intermediate. Its value lies in the reactivity of the C6-chloro substituent.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles. This allows for the modular synthesis of diverse libraries of compounds.[12]
-
Amination: Reaction with primary or secondary amines introduces substituted amino groups, a common feature in kinase inhibitors and other targeted therapies.[13][14]
-
Thiolation: Reaction with thiols provides access to sulfur-containing pyrimidines.
-
Alkoxylation: Reaction with alkoxides can introduce ether linkages.
-
-
Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of C-C bonds and the synthesis of more complex scaffolds.[15]
The ability to easily modify the C6 position makes this compound a valuable starting point for structure-activity relationship (SAR) studies in drug discovery programs.
Conclusion
This guide outlines a logical and reliable pathway for the synthesis of Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate. The detailed characterization data provides a benchmark for researchers to verify the structure and purity of their synthesized material. By understanding the chemistry and handling of this versatile intermediate, scientists can effectively leverage its reactivity to accelerate the discovery and development of novel chemical entities.
References
- Supporting Information - The Royal Society of Chemistry. (URL: )
- SAFETY D
- Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)
- SAFETY D
- ETHYL 2,4-DICHLORO-6-METHYLPYRIDINE-3-CARBOXYLATE(86129-63-7) 1H NMR spectrum - ChemicalBook. (URL: )
- ETHYL 2-CHLORO-6-METHYLPYRIMIDINE-4-CARBOXYLATE - Safety D
- Ethyl 2-chloro-6-methylpyridine-4-carboxyl
- Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxyl
- Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | C8H9ClN2O2 | CID 21220624 - PubChem. (URL: )
- Synthesis and Crystal Structure of Ethyl 6-(chloromethyl)-4-(3-Chlorophenyl)
- Ethyl 6-chloropyrimidine-4-carboxylate | C7H7ClN2O2 | CID 22756838 - PubChem. (URL: )
- NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC - PubMed Central. (URL: )
- Ethyl 6-chloro-2-(methylthio)
- CAS RN 1232059-52-7 | Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate | MFCD17215889 - Hoffman Fine Chemicals. (URL: )
- Crystal structure of ethyl 6-chloromethyl-2-oxo-4-(2,3,4-trimethoxyphenyl) - NIH. (URL: )
- Ethyl 6-chloro-2-methylpyrimidine-4-carboxyl
- Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2-oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl)
- Table of Characteristic IR Absorptions. (URL: )
- Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates - ResearchG
- Functionlization and Heteroannelation of Ethyl 2-(4'-Chlorophenyl)
- ethyl 2-chloro-6-methylpyrimidine-4-carboxylate | CAS# 265328-14-1 | MFCD00662808 | BB-4003149 - Hit2Lead. (URL: )
- Ethyl 6-chloro-2-methylpyrimidine-4-carboxyl
- 1232059-52-7 | Ethyl 6-chloro-5-methylpyrimidine-4-carboxyl
- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google P
- Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identific
- 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide - PubChem. (URL: )
- 2-((6-Chloro-2-methylpyrimidin-4-yl)amino) - BLDpharm. (URL: )
- Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates - ResearchG
- Surface of Cytochrome C: Infrared Spectroscopy of Carboxyl Groups - PubMed - NIH. (URL: )
- The C-13 NMR spectrum of 1-chloro-2-methylpropane - Doc Brown's Chemistry. (URL: )
Sources
- 1. PubChemLite - Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate (C8H9ClN2O2) [pubchemlite.lcsb.uni.lu]
- 2. Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate [myskinrecipes.com]
- 3. Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | C8H9ClN2O2 | CID 21220624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide | C16H13Cl2N5OS | CID 11269410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 302964-08-5|2-((6-Chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide|BLD Pharm [bldpharm.com]
- 15. Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | 36802-47-8 | Benchchem [benchchem.com]
